molecular formula C11H11F3OS B6311887 2-Allyl-4-(trifluoromethylthio)anisole, 95% CAS No. 1357627-14-5

2-Allyl-4-(trifluoromethylthio)anisole, 95%

Cat. No. B6311887
CAS RN: 1357627-14-5
M. Wt: 248.27 g/mol
InChI Key: KELCLGYFHQGVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-4-(trifluoromethylthio)anisole, 95% (2-ATMA-95) is a chemical compound that has been used in a variety of scientific research applications. It has a molecular formula of C7H7F3S and is a colorless liquid with a boiling point of approximately 98°C. This compound is insoluble in water, but soluble in organic solvents such as ethanol, diethyl ether, and chloroform. 2-ATMA-95 is a useful reagent for organic synthesis due to its stability and reactivity.

Scientific Research Applications

2-Allyl-4-(trifluoromethylthio)anisole, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, as a catalyst in the preparation of cyclopropanes, and as a reagent for the synthesis of 1,2-diols. It has also been used in the synthesis of polymers, in the preparation of N-substituted amines, and in the synthesis of unsaturated ketones.

Mechanism of Action

2-Allyl-4-(trifluoromethylthio)anisole, 95% is an electrophilic compound, meaning that it is capable of reacting with nucleophiles. This is due to its trifluoromethylthio group, which acts as an electron-withdrawing group and facilitates the reaction of the compound with nucleophiles. The reaction of 2-Allyl-4-(trifluoromethylthio)anisole, 95% with nucleophiles is believed to occur through a two-step mechanism, involving the formation of an intermediate carbocation before the reaction is completed.
Biochemical and Physiological Effects
2-Allyl-4-(trifluoromethylthio)anisole, 95% has not been tested for its biochemical or physiological effects, and therefore its effects on the human body are unknown. However, it is known that the compound is highly reactive and can interact with biological molecules, so it is important to exercise caution when working with it.

Advantages and Limitations for Lab Experiments

2-Allyl-4-(trifluoromethylthio)anisole, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and can be easily synthesized in the laboratory. Another advantage is that it is a stable compound and can be stored at room temperature. The main limitation is that it is highly reactive and can interact with biological molecules, so it is important to exercise caution when working with it.

Future Directions

There are several potential future directions for research on 2-Allyl-4-(trifluoromethylthio)anisole, 95%. One potential direction is to further explore its reactivity and investigate its potential applications in the synthesis of other compounds. Another potential direction is to investigate its potential uses as a catalyst or reagent in organic synthesis. Additionally, further research could be done to explore its potential effects on biological systems and its biochemical and physiological effects.

Synthesis Methods

2-Allyl-4-(trifluoromethylthio)anisole, 95% can be synthesized from the reaction of anisole and trifluoromethanesulfenyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces a mixture of 2-Allyl-4-(trifluoromethylthio)anisole, 95% and 3-ATMA-95, with the desired compound being the major product. The reaction can be carried out in a variety of solvents, including dichloromethane, toluene, and acetonitrile.

properties

IUPAC Name

1-methoxy-2-prop-2-enyl-4-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3OS/c1-3-4-8-7-9(16-11(12,13)14)5-6-10(8)15-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELCLGYFHQGVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)SC(F)(F)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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